molecular formula C10H10O2 B186530 2-Methylcinnamic Acid CAS No. 939-57-1

2-Methylcinnamic Acid

Cat. No.: B186530
CAS No.: 939-57-1
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcinnamic Acid is a member of cinnamic acids . It has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus .


Synthesis Analysis

This compound may be used as a starting reagent for the total synthesis of the cytotoxic alkaloid, 22-hydroxyacuminatine, and for the preparation of (E)-2-methylcinnamic acid i-butylammonium salt . Its synthesis by the asymmetric hydrogenation of α-methylcinnamic acid has also been reported .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O2 . It contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point ranges from 174 - 176 °C, and it has an estimated boiling point of 228.88°C .

Scientific Research Applications

  • Synthesis of Labelled Compounds as Antitumour Agents : 2-Methylcinnamic acid is used to synthesize labelled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as antitumor agents. These compounds, being inhibitors of DNA repair, have significant implications in cancer treatment (Berry & Threadgill, 1996).

  • Metabolism in Human Small Intestinal Epithelium : Hydroxycinnamic acids, including this compound, are metabolized in the human small intestinal epithelium. This metabolism involves phase I (de-esterification) and phase II (glucuronidation, sulfation, and O-methylation) reactions, which are crucial for understanding their bioavailability and health benefits (Kern et al., 2003).

  • Stereoselective Synthesis of [E]-α-Methylcinnamic Acids : The compound aids in the stereoselective synthesis of [E]-α-methylcinnamic acids, which are valuable in synthesizing hypolipidemic agents and serine protease inhibitors (Basavaiah et al., 1999).

  • Photodimerization in Cinnamic Acid Crystals : Studies on 4-methylcinnamic acid crystal reveal insights into solid-state photodimerization reactions. This understanding is essential in the fields of crystal engineering and molecular materials science (Ghosh et al., 1998).

  • Effects on Neuromuscular Transmission : Derivatives of this compound, like 2-chloro-4-bromo-alpha-methylcinnamic acid, have been studied for their effects on neuromuscular transmission, which could have implications in pharmacology and neurophysiology (Geng et al., 1995).

  • Metabolism in Hepatic Model Systems : The metabolism of hydroxycinnamic acids by HepG2 cells, a model of the human liver, highlights the importance of understanding hepatic metabolism for assessing bioavailability and potential health benefits (Mateos et al., 2006).

  • Enhancing Hyperthermic Cytotoxicity in Cancer Research : The combination of 2-cyanocinnamic acid with oxidizing dyes can enhance hyperthermic cytotoxicity in cancer cells, suggesting potential applications in cancer therapy (Wang et al., 1987).

  • Enantioselective Hydrogenation in Organic Synthesis : The enantioselective hydrogenation of α-methylcinnamic acid over modified catalysts is crucial for the production of specific enantiomers of pharmaceutical importance (Sun et al., 2013).

  • Discovery of Potent FFA1 (GPR40) Agonist : A study on dihydrocinnamic acids led to the discovery of TUG-469, a potent and selective full FFA1 agonist, which is significant for treating type 2 diabetes (Christiansen et al., 2010).

  • Overcoming Antifungal Tolerance : Cinnamic acid analogs, including 4-chloro-α-methyl- and 4-methylcinnamic acids, have been identified as effective in overcoming antifungal tolerance, indicating their potential in developing new antifungal strategies (Kim et al., 2017).

Safety and Hazards

2-Methylcinnamic Acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of cinnamic acid, including 2-Methylcinnamic Acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . This suggests potential future directions in the field of sustainable materials science.

Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBWHPZXKLUEX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901046
Record name NoName_96
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-57-1, 2373-76-4
Record name (2E)-3-(2-Methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-(2-Methylphenyl)-2-propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2373-76-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcinnamic Acid
Reactant of Route 2
Reactant of Route 2
2-Methylcinnamic Acid
Reactant of Route 3
Reactant of Route 3
2-Methylcinnamic Acid
Reactant of Route 4
Reactant of Route 4
2-Methylcinnamic Acid
Reactant of Route 5
Reactant of Route 5
2-Methylcinnamic Acid
Reactant of Route 6
Reactant of Route 6
2-Methylcinnamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.